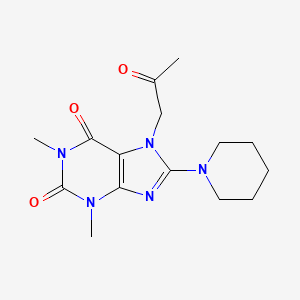![molecular formula C11H11N5O3 B5535228 4-amino-N-[(E)-(2-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5535228.png)
4-amino-N-[(E)-(2-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-[(E)-(2-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide is a complex organic compound that belongs to the class of oxadiazoles
Wirkmechanismus
The mechanism of action of “4-amino-N’-(2-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide” is not directly available from the search results. The mechanism of action typically refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect . This information might be limited due to the specific and complex nature of the compound.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[(E)-(2-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide typically involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with 2-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-N-[(E)-(2-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological studies, particularly in the development of new drugs and therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-amino-N-(2-methoxyethyl)benzamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-amino-N-[(E)-(2-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
4-amino-N-[(E)-(2-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c1-18-8-5-3-2-4-7(8)6-13-14-11(17)9-10(12)16-19-15-9/h2-6H,1H3,(H2,12,16)(H,14,17)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOWBFGPPFFMCH-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=NON=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=NON=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(3S)-3-(dimethylamino)azepan-1-yl]-5-oxo-1-phenylpentan-1-one](/img/structure/B5535145.png)
![1-(tetrahydro-2-furanylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5535172.png)
![N-[3-(trifluoromethoxy)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5535185.png)

![N-{(3S*,4R*)-1-[3-(4-fluorophenoxy)propyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5535194.png)
![3-[5-(3,4-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5535208.png)
![tert-butyl [4-(2-{4-[methyl(phenylsulfonyl)amino]benzoyl}carbonohydrazonoyl)phenoxy]acetate](/img/structure/B5535225.png)
![ethyl 3-{[(2-pyridin-3-ylpyrimidin-5-yl)carbonyl]amino}azepane-1-carboxylate](/img/structure/B5535236.png)
![6-{[2-(4-fluorophenyl)piperidin-1-yl]carbonyl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B5535242.png)

![[(3R*,4R*)-1-{3-[(dimethylamino)methyl]benzyl}-4-(pyrrolidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5535255.png)
![2-butyl-8-(2-fluoro-4-methylbenzoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5535260.png)

![(1S,5R)-6-(3-methylbut-2-enyl)-3-(1-methylindole-4-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5535276.png)
